molecular formula C59H107N11O12 B12686876 Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- CAS No. 154334-72-2

Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)-

Cat. No.: B12686876
CAS No.: 154334-72-2
M. Wt: 1162.5 g/mol
InChI Key: ZWSDLBLNECTKMP-BDBXRLBOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclosporin A (CsA) is a cyclic undecapeptide immunosuppressant originally isolated from Tolypocladium inflatum. Its structure includes seven N-methylated amino acids, which confer resistance to proteolysis and enhance bioavailability . The compound Cyclosporin A, 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a derivative modified at position 6, where the native N-methyl-L-leucine (MeLeu) residue is substituted with a threo-3-hydroxy-N-methyl-L-leucine group. This modification alters the molecule’s conformational flexibility and interactions with target proteins like cyclophilin, which is critical for its immunosuppressive activity .

Properties

CAS No.

154334-72-2

Molecular Formula

C59H107N11O12

Molecular Weight

1162.5 g/mol

IUPAC Name

(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(1R)-1-hydroxy-2-methylpropyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone

InChI

InChI=1S/C59H107N11O12/c1-25-40-55(78)64(18)30-45(71)65(19)41(26-31(2)3)52(75)63-46(35(10)11)58(81)66(20)42(27-32(4)5)51(74)60-38(16)50(73)61-39(17)54(77)67(21)43(28-33(6)7)56(79)68(22)44(29-34(8)9)57(80)69(23)47(36(12)13)59(82)70(24)48(53(76)62-40)49(72)37(14)15/h31-44,46-49,72H,25-30H2,1-24H3,(H,60,74)(H,61,73)(H,62,76)(H,63,75)/t38-,39+,40-,41-,42-,43-,44-,46-,47-,48-,49+/m0/s1

InChI Key

ZWSDLBLNECTKMP-BDBXRLBOSA-N

Isomeric SMILES

CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@@H](C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Canonical SMILES

CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Peptide Bond Formation

The synthesis of Cyclosporin A involves the formation of peptide bonds between activated amino acids. This process is facilitated by cyclosporin synthetase, which links the amino acids in a specific sequence to form the linear precursor of Cyclosporin A .

N-Methylation Reactions

N-methylation is a critical step in the biosynthesis of Cyclosporin A, as several of its amino acids are N-methylated. These modifications are essential for the compound's immunosuppressive activity and are also catalyzed by cyclosporin synthetase .

Cyclization

The final step in the biosynthesis of Cyclosporin A involves the cyclization of the linear peptide precursor. This process is facilitated by the thioesterase domain of cyclosporin synthetase, which catalyzes the intramolecular cyclization to form the cyclic undecapeptide structure .

Chemical Stability and Modifications

Cyclosporin A can undergo various chemical modifications, such as hydroxylation, which can alter its immunosuppressive activity. For example, hydroxylation at the 4th N-methyl leucine (MeLeu 4) by the enzyme CYP-sb21 from Sebekia benihana results in reduced immunosuppressive activity while retaining hair growth-promoting effects .

Biosynthetic Pathway

StepReactionEnzyme Involved
1Activation of amino acids to thioestersCyclosporin synthetase
2N-methylation of specific amino acidsCyclosporin synthetase
3Peptide bond formationCyclosporin synthetase
4Cyclization of the linear precursorCyclosporin synthetase (thioesterase domain)

Chemical Modifications

ModificationEffect on Activity
Hydroxylation at MeLeu 4Reduced immunosuppressive activity, retained hair growth-promoting effects
Hydroxylation at MeLeu 9Reduced immunosuppressive activity

Scientific Research Applications

Immunosuppressive Applications

Cyclosporin A primarily functions by inhibiting T cell activation through the calcineurin pathway. Its applications in immunosuppression are well-documented:

  • Organ Transplantation : Cyclosporin A is essential in preventing graft-versus-host disease and organ rejection. Studies have shown that doses as low as 2 mg/kg/day can be ineffective, while higher doses (5 mg/kg/day) ensure prolonged graft survival without significant nephrotoxicity .
  • Autoimmune Disorders : It has been used to treat conditions like aplastic anemia and autoimmune hepatitis. Notably, low-dose cyclosporin A has been found to exhibit immunomodulatory properties that could benefit patients with autoimmune conditions .

Table 1: Immunosuppressive Effects of Cyclosporin A

ApplicationDosage (mg/kg/day)Effectiveness
Organ Transplantation5Prolonged graft survival
Autoimmune Hepatitis2-5Reduced disease activity
Aplastic Anemia50 (bid)Risk of thrombotic events

Neurological Applications

Recent studies have highlighted the neuroprotective potential of Cyclosporin A in neurological contexts:

  • Neuroprotection : Cyclosporin A has been shown to stabilize mitochondrial function, which may protect against ischemic damage during strokes. In clinical trials, it demonstrated the ability to ameliorate cerebral oxidative metabolism .
  • Neurogenesis : Research indicates that Cyclosporin A can enhance the proliferation and survival of neural precursor cells (NPCs), suggesting its potential in treating neurodegenerative diseases .

Case Study: Neuroprotective Effects

A study involving animal models indicated that administration of Cyclosporin A post-stroke led to improved outcomes in terms of metabolic recovery and reduced infarct size compared to controls .

Dermatological Applications

Cyclosporin A has also found a niche in dermatology:

  • Atopic Dermatitis : Clinical trials have shown that Cyclosporin A can be an effective treatment for severe atopic dermatitis. In a placebo-controlled study, patients receiving 5 mg/kg/day for six weeks showed significant improvement compared to those on placebo .

Table 2: Dermatological Efficacy of Cyclosporin A

ConditionDosage (mg/kg/day)Duration (weeks)Response Rate (%)
Atopic Dermatitis5683 (vs. 39 on placebo)

Potential Side Effects and Considerations

While Cyclosporin A is effective, it is not without risks:

  • Neurotoxicity : Reports indicate that up to 40% of patients may experience neurological side effects, including tremors and seizures .
  • Thrombotic Events : There is evidence linking Cyclosporin A to increased risk of thrombotic complications, particularly in patients with underlying conditions such as aplastic anemia .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Cyclosporin Derivatives

Compound Name Position Modified Structural Change Biological Activity Source
Cyclosporin A (CsA) N/A Native structure Binds cyclophilin, inhibits calcineurin, immunosuppressive Natural (fungal origin)
6-(threo-3-hydroxy-N-methyl-L-leucine)-CsA 6 Threo-3-hydroxy-N-methyl-L-leucine Pending full characterization; hypothesized to retain immunosuppressive activity Synthetic/Natural
9-(N-Methyl-L-serine)cyclosporin A 9 N-Methyl-L-serine substitution Reduced PPIase inhibition; retains partial immunosuppressive activity Synthetic
Monoacetyl-Threonine² Cyclosporin 2 Acetylated threonine Immunosuppressive without cyclophilin binding Synthetic
  • Key Findings: Modifications at position 6 (e.g., threo-3-hydroxy-N-methyl-L-leucine) may preserve or enhance target binding due to retained N-methylation, which is critical for proteolytic resistance . Combining substitutions (e.g., positions 3, 7, and 8) can restore activity lost by single modifications, suggesting non-additive effects in multi-substituted analogs .

Functional Analogs with Similar Mechanisms

Tacrolimus (FK506) :

  • A macrolide immunosuppressant that binds FKBP12, inhibiting calcineurin similarly to CsA. Unlike CsA derivatives, it lacks peptide structure but shares overlapping toxicity profiles (e.g., nephrotoxicity) .

Valspodar (PSC 833) :

  • A non-immunosuppressive CsA analog that inhibits P-glycoprotein, reversing multidrug resistance in cancer cells. Contrasts with 6-modified CsA, which likely retains immunosuppressive functions .

Pharmacokinetic and Metabolic Comparisons

Table 2: Pharmacokinetic Properties of Cyclosporin Derivatives

Compound Metabolism Sites Key Metabolites Transporter Interactions Clinical Implications
CsA Liver, kidney, intestine M1, M17, M18, M21 P-glycoprotein substrate High interpatient variability
6-(threo-3-hydroxy-N-methyl-L-leucine)-CsA Undetermined (likely hepatic) Pending identification Unknown Potential reduced nephrotoxicity?
Dihydro-CsA M17 Hepatic hydroxylation 8-hydroxy-6,7-dihydro-MeBMT1 Not characterized Linked to CsA-induced toxicity
  • Metabolic Insights :
    • CsA undergoes hydroxylation and N-demethylation to form metabolites like M17, which contribute to nephrotoxicity . The 6-modified derivative’s metabolic pathway remains uncharacterized but may differ due to steric hindrance from the hydroxy group.
    • CsA and its analogs are substrates for ABC transporters (e.g., P-glycoprotein, MRP2), influencing drug resistance. Modifications at position 6 could alter these interactions .

Clinical and Therapeutic Implications

Table 3: Clinical Comparison with Non-Peptide Immunosuppressants

Drug Target Advantages Over CsA Derivatives Limitations
Tacrolimus FKBP12-calcineurin Higher potency Neurotoxicity, hyperglycemia
Sirolimus (Rapamycin) mTOR pathway No nephrotoxicity Delayed wound healing, hyperlipidemia
6-modified CsA Cyclophilin-calcineurin (hypothesized) Potential for reduced toxicity (untested) Unknown long-term safety
  • Topical CsA : Emerging formulations aim to reduce systemic exposure. The 6-modified derivative’s solubility profile may make it suitable for topical use, similar to other CsA analogs .

Biological Activity

Cyclosporin A (CsA) is a cyclic undecapeptide that has garnered significant attention due to its immunosuppressive properties and its role in various biological processes. The compound 6-(threo-3-hydroxy-N-methyl-L-leucine)- is a derivative of CsA, and its biological activity is of particular interest in both therapeutic and research contexts. This article delves into the biological activity of this compound, highlighting key findings from various studies, including data tables and case studies.

Cyclosporin A exerts its effects primarily through the inhibition of calcineurin, a calcium-dependent serine/threonine phosphatase. This inhibition occurs when CsA binds to cyclophilin, forming a complex that subsequently inhibits calcineurin's activity. This mechanism is crucial in modulating T-cell activation and proliferation, which is pivotal for its immunosuppressive effects during organ transplantation and autoimmune disease treatment .

Key Points:

  • Calcineurin Inhibition : CsA binds to cyclophilin, inhibiting calcineurin and preventing T-cell activation.
  • Selective Immunosuppression : Unlike other immunosuppressants, CsA does not generally inhibit cell proliferation but selectively targets lymphocytes .

Biological Effects on Neural Precursor Cells

Recent studies have demonstrated that CsA has direct effects on neural precursor cells (NPCs). In vitro assays showed that CsA enhances NPC survival without altering their differentiation profile. Furthermore, in vivo administration of CsA resulted in an increased number of NPCs within the neurogenic niche, suggesting its potential utility in brain repair strategies .

Table 1: Effects of Cyclosporin A on Neural Precursor Cells

ParameterControl GroupCsA Treated Group
NPC Survival Rate (%)70%85%
Cell–Cell Adhesion Score85
Colony Size (mm²)100150

Low-Dose vs. High-Dose Effects

Interestingly, the effects of cyclosporin A can vary significantly depending on the dosage. While high doses are known to suppress T-cell activation effectively, low doses may paradoxically activate certain immune responses. Studies have indicated that low-dose CsA can induce pro-inflammatory cytokines such as IL-12 and TNF-α, suggesting a complex role in immune modulation .

Case Study: Low-Dose Cyclosporin A in Mice

In a controlled study involving mice treated with low-dose CsA (5 mg/kg), researchers observed:

  • Increased levels of IL-12 and IFN-γ.
  • Enhanced activation of CD8+ T lymphocytes.

These findings underscore the dual nature of CsA's immunomodulatory effects, which may be harnessed for therapeutic purposes in specific contexts.

Structural Insights

The structural biology of cyclosporin A has been elucidated through crystallographic studies. The interaction between cyclosporin A and calcineurin involves specific residues that facilitate binding and inhibition. Notably, modifications to the structure of CsA can significantly alter its immunosuppressive potency .

Table 2: Key Structural Features of Cyclosporin A

FeatureDescription
Molecular Weight1202.65 g/mol
Key ResiduesN-methyl leucines (4 & 6), Trp-121
Binding AffinityHigh affinity for calcineurin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.